N-[3-(hydrazinecarbonyl)thiophen-2-yl]acetamide
Description
N-[3-(Hydrazinecarbonyl)thiophen-2-yl]acetamide is a thiophene-based acetamide derivative featuring a hydrazinecarbonyl (–CONHNH₂) group at the 3-position and an acetamide (–NHCOCH₃) group at the 2-position of the thiophene ring. The hydrazinecarbonyl moiety confers reactivity for further functionalization (e.g., condensation with aldehydes or ketones), while the thiophene ring enhances π-conjugation and stability .
Properties
IUPAC Name |
N-[3-(hydrazinecarbonyl)thiophen-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S/c1-4(11)9-7-5(2-3-13-7)6(12)10-8/h2-3H,8H2,1H3,(H,9,11)(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJPRJIDQJHGEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CS1)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(hydrazinecarbonyl)thiophen-2-yl]acetamide typically involves the reaction of thiophene derivatives with hydrazine and acetic anhydride. One common method includes the following steps:
Formation of the hydrazinecarbonyl intermediate: Thiophene-2-carboxylic acid is reacted with hydrazine hydrate to form the hydrazinecarbonyl derivative.
Acetylation: The hydrazinecarbonyl derivative is then acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[3-(hydrazinecarbonyl)thiophen-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-[3-(hydrazinecarbonyl)thiophen-2-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Material Science: The compound is used in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of N-[3-(hydrazinecarbonyl)thiophen-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinecarbonyl group can form covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the thiophene ring can interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Comparisons
The following table summarizes key structural and functional differences between N-[3-(hydrazinecarbonyl)thiophen-2-yl]acetamide and related compounds:
Structural and Crystallographic Insights
- Crystal Packing: N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide crystallized in the monoclinic space group P2₁/c, with intermolecular hydrogen bonds (N–H···O and C–H···S) stabilizing the lattice . Similar packing behavior is expected for N-[3-(hydrazinecarbonyl)thiophen-2-yl]acetamide due to its hydrogen-bonding capabilities.
- Electron-Withdrawing vs. Electron-Donating Groups: The hydrazinecarbonyl group (–CONHNH₂) is less electron-withdrawing than a cyano (–CN) group, which may reduce electrophilic reactivity but enhance solubility in polar solvents .
Biological Activity
N-[3-(hydrazinecarbonyl)thiophen-2-yl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors. The compound features a hydrazinecarbonyl group capable of forming covalent bonds with active site residues in enzymes, thereby inhibiting their activity. Additionally, the thiophene ring can engage with hydrophobic pockets in proteins, influencing their function and potentially leading to altered cellular responses.
Therapeutic Applications
This compound has been explored for various therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. It has been noted for its potential effectiveness against various human cancer cell lines, although specific IC50 values need further elucidation.
- Anti-inflammatory Properties : The compound's ability to inhibit certain inflammatory pathways makes it a candidate for the treatment of inflammatory diseases.
- Antimicrobial Effects : Its structural characteristics suggest potential antimicrobial activity, although specific studies are required to confirm these effects against various pathogens .
Anticancer Studies
A recent study evaluated similar hydrazinecarbonyl derivatives against human cancer cell lines. Compounds demonstrated significant inhibition of cell growth with IC50 values ranging from 1.67 to 8.36 µM against HeLa and MCF-7 cells. Notably, one compound (denoted as Compound 20) showed a significant reduction in tumor volume in an animal model of Ehrlich ascites carcinoma (EAC), indicating its potential as an effective anticancer agent .
Enzyme Inhibition
Research has also focused on the enzyme inhibition capabilities of this compound. The mechanism involves dual inhibition pathways where the compound affects both epidermal growth factor receptor (EGFR) and dihydrofolate reductase (DHFR). For instance, one derivative exhibited IC50 values of 0.143 µM for EGFR and 0.159 µM for DHFR, suggesting a multifaceted approach to cancer treatment through enzyme inhibition .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
